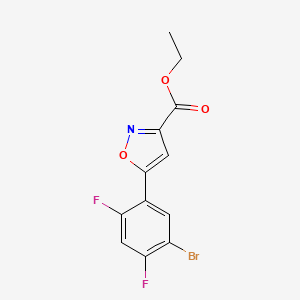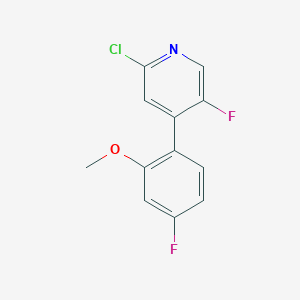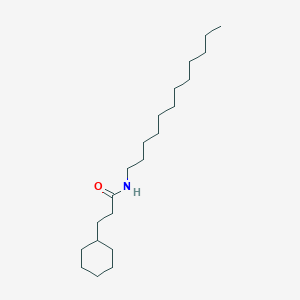
3-cyclohexyl-N-dodecylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-dodecylpropanamide is an organic compound characterized by a cyclohexyl group attached to a dodecyl chain through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-dodecylpropanamide typically involves the reaction of cyclohexylamine with dodecylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired amide bond without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-dodecylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Cyclohexylcarboxylic acid, dodecanoic acid.
Reduction: 3-cyclohexyl-N-dodecylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
3-cyclohexyl-N-dodecylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-dodecylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-cyclooctylpropanamide: Similar structure but with a cyclooctyl group instead of a dodecyl chain.
3-cyclohexyl-N-dodecylbutanamide: Similar structure but with a butanamide linkage instead of propanamide.
Uniqueness
3-cyclohexyl-N-dodecylpropanamide is unique due to its specific combination of a cyclohexyl group and a long dodecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H41NO |
|---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-dodecylpropanamide |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-14-19-22-21(23)18-17-20-15-12-11-13-16-20/h20H,2-19H2,1H3,(H,22,23) |
InChI Key |
YQBAFCIVAGNYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

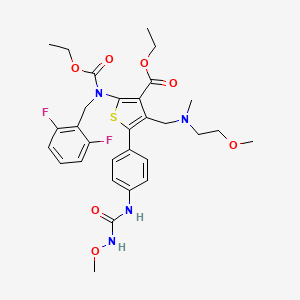
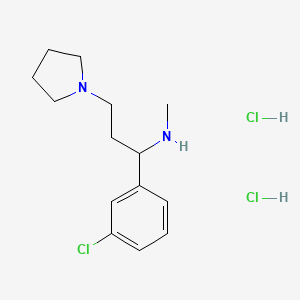
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
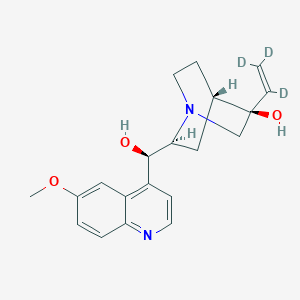
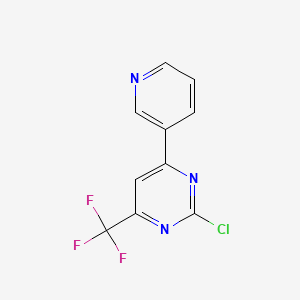
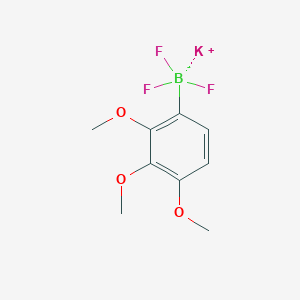
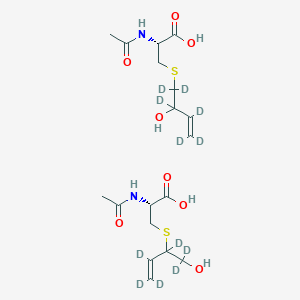
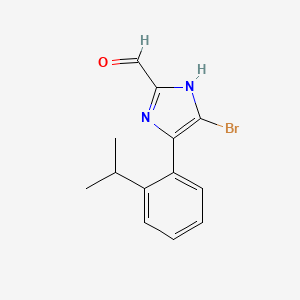
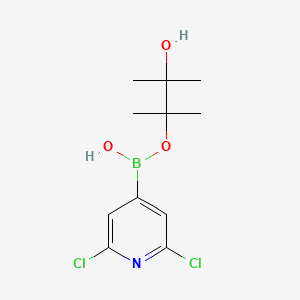
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
